RHI002-Me

説明

A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2

RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2

科学的研究の応用

RNaseH2阻害剤

RHI002-Meは、ヒトRNaseH2の選択的阻害剤であるRHI002のメチル化誘導体です . RNaseH2は、アイカルディ・グーティエ症候群の病因に関与しており、抗がん剤標的として提案されています . そのため、this compoundは、RNaseH2の細胞機能を調査するのに役立つ可能性があります .

イオンチャネル研究

This compoundは、イオンチャネルを研究するための研究ツールとして使用されます . ラット背根神経節ニューロンにおける電圧依存性ナトリウムチャネルの活性を阻害することが示されています .

タンパク質相互作用研究

この化合物は、タンパク質相互作用研究にも使用されます . 細胞内のタンパク質がお互いにどのように相互作用するかについての洞察を提供できます。これは、細胞機能と病気のメカニズムを理解するために不可欠です .

受容体/リガンド相互作用

This compoundは、受容体/リガンド相互作用を研究するために使用されます . このペプチドは、GABAA受容体の細胞外ドメインに結合し、GABA結合を阻害します . これは、神経伝達のメカニズムと薬物がGABAA受容体に与える影響を研究するための貴重なツールになります .

抗がん研究

RNaseH2は抗がん剤標的として提案されているため 、this compoundは、抗がん研究で使用できる可能性があります。 RNaseH2を阻害することにより、研究者はこの酵素が癌の発生と進行に果たす役割を理解するのに役立ちます .

アイカルディ・グーティエ症候群研究

アイカルディ・グーティエ症候群は、脳、免疫システム、および皮膚に影響を与える障害です . RNaseH2は、この症候群の病因に関与しているため 、this compoundは、この疾患をより深く理解し、潜在的な治療法を開発するための研究に使用できます .

作用機序

Target of Action

RHI002-Me is a methylated derivative of RHI002, a selective inhibitor of human RNaseH2 . The primary target of this compound is human RNaseH2 .

RNaseH2 is an enzyme that plays a crucial role in various biological processes, including DNA replication and repair. It is involved in the etiology of Aicardi-Goutier syndrome and has been suggested as an anticancer drug target .

Mode of Action

This compound interacts with its target, RNaseH2, by inhibiting its activity . This inhibition disrupts the normal function of RNaseH2, leading to changes in the cellular processes that RNaseH2 is involved in .

Biochemical Pathways

Given that rnaseh2 is involved in dna replication and repair, it is likely that these pathways are affected when rnaseh2 is inhibited by this compound .

Result of Action

The inhibition of RNaseH2 by this compound can lead to changes at the molecular and cellular levels. Given RNaseH2’s role in DNA replication and repair, the inhibition of this enzyme could potentially disrupt these processes . .

Action Environment

It is known that the compound is stable under various storage conditions, including at -20°c for 3 years, 4°c for 2 years, -80°c for 3 months, and 20°c for 2 weeks

特性

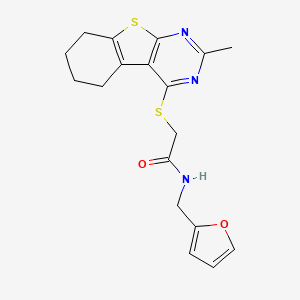

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c1-11-20-17(24-10-15(22)19-9-12-5-4-8-23-12)16-13-6-2-3-7-14(13)25-18(16)21-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDMGXNXMPYLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。